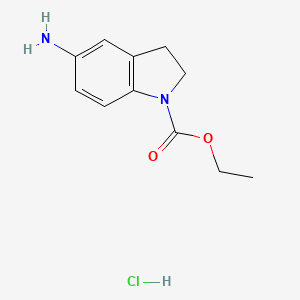![molecular formula C15H16O5S B1521612 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid CAS No. 1094269-20-1](/img/structure/B1521612.png)
3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid
Overview
Description
3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid (hereafter referred to as 3-MPSF) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly active compound that has been used in the synthesis of a variety of compounds, including those used in drug discovery and development. Additionally, 3-MPSF has been used to study the mechanism of action of compounds, as well as their biochemical and physiological effects.
Scientific Research Applications
Synthesis and Functionalization of Furan Derivatives
The compound 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid is related to various furan derivatives which are synthesized for different applications in scientific research. For instance:
Synthesis of 2,4-Disubstituted Furans : A study has detailed the preparation of 2,4-disubstituted furans using a sulfone-based strategy. This process involves treating certain compounds with 1,3-diketones under basic conditions and involves a deacetylation step. The selectivity of this reaction is influenced by the steric demand of the substituents. This synthesis method allows the preparation of compounds like rabdoketone A and nematotoxic furoic acid, showcasing the versatility of this approach in creating functionalized furan compounds (Haines et al., 2011).
Cascade Carboxylative Annulation to Construct Benzo[b]furan-3-carboxylic Acids : In another study, benzo[b]furan-3-carboxylic acid was synthesized from a precursor through a Pd(II)-mediated cascade carboxylative annulation. This method forms three new bonds in one step, highlighting a unique approach in the assembly of complex furan structures (Liao et al., 2005).
Synthesis of Furan Carboxylic Esters : A one-step process involving PdI(2)/KI-catalyzed direct oxidative carbonylation has been used to convert 3-yne-1,2-diol derivatives into furan-3-carboxylic esters. This method showcases the use of oxygen as the external oxidant and emphasizes the functionalization of the furan compounds, expanding their applicability in various fields (Gabriele et al., 2012).
Synthesis and Antimicrobial Activity of Organotin(IV) Carboxylates : Organotin(IV) carboxylates derived from furan compounds have been synthesized and characterized for their antimicrobial activities. These compounds exhibit notable biocidal activity against a range of fungi and bacteria, highlighting their potential in medical and pharmaceutical applications (Dias et al., 2015).
properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-10(2)11-3-5-13(6-4-11)21(18,19)9-12-7-8-20-14(12)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWWANWXJCAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



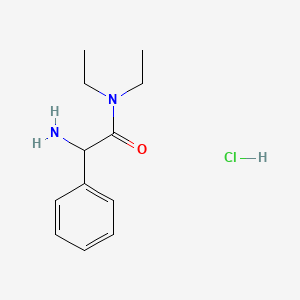
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
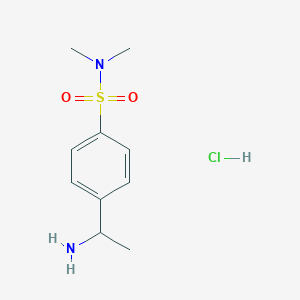
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
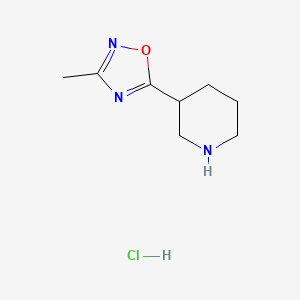
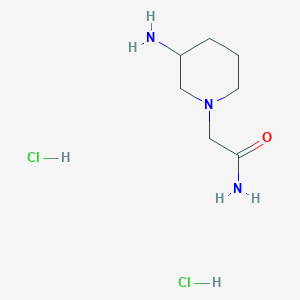
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)
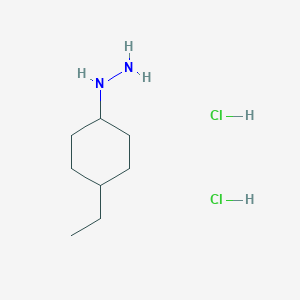
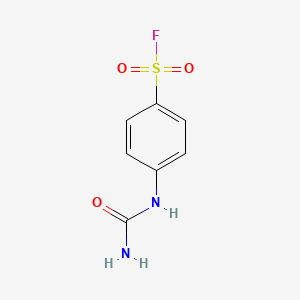

![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
